2-Ethyl-4-hydroxybenzaldehyde
Overview
Description
2-Ethyl-4-hydroxybenzaldehyde is a derivative of 4-Hydroxybenzaldehyde . It is a yellow to light brown crystalline powder with a faint, sweet-woody-balsamic odor . It is used as an important intermediate for medicine, perfume, and pesticide .
Molecular Structure Analysis
The molecular weight of 2-Ethyl-4-hydroxybenzaldehyde is 150.18 . Its IUPAC name is 2-ethyl-4-hydroxybenzaldehyde and its InChI code is 1S/C9H10O2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-6,11H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethyl-4-hydroxybenzaldehyde were not found in the search results, it’s worth noting that 4-Hydroxybenzaldehyde, a related compound, is known to react with hydrogen peroxide in base to form hydroquinone .Physical And Chemical Properties Analysis
2-Ethyl-4-hydroxybenzaldehyde is a powder with a melting point of 51-53°C .Scientific Research Applications
Solubility and Thermodynamics
2-Ethyl-4-hydroxybenzaldehyde, a derivative of 4-hydroxybenzaldehyde, has been studied for its solubility and solution thermodynamics in various organic solvents. The solubility of 4-hydroxybenzaldehyde increases with temperature and varies across solvents, which is crucial for its purification and bromination processes. This information is fundamental for understanding the solution behavior of 2-Ethyl-4-hydroxybenzaldehyde and optimizing conditions for its applications (Wang, Xu, & Xu, 2017).
Solid State Properties
Differential Scanning Calorimetry (DSC) has been used to study the thermophysical properties of various solid aldehydes including 4-hydroxybenzaldehyde. This research provides insights into the temperatures, enthalpies, entropies of fusion, and heat capacities of these compounds, which are valuable for their industrial applications (Temprado, Roux, & Chickos, 2008).
Organic Synthesis Applications
4-Hydroxybenzaldehyde, closely related to 2-Ethyl-4-hydroxybenzaldehyde, is used in the Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H groups. This process facilitates the transformation of various aromatic compounds into carbonyl compounds, highlighting its importance in pharmaceutical and fundamental research applications (Jiang et al., 2014).
Fluorescence Derivatization in Chromatography
2-Ethyl-4-hydroxybenzaldehyde's derivative, 4-hydroxybenzaldehyde, has been used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application is significant for sensitive and selective detection of these compounds (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).
Linkers in Solid Phase Organic Synthesis
Electron-rich benzaldehyde derivatives, like 4-hydroxybenzaldehyde, are utilized as linkers for solid phase organic synthesis. This usage in reductive amination and subsequent conversions to various secondary amides demonstrates its versatility in synthetic chemistry (Swayze, 1997).
Antioxidant Activity Studies
Studies involving hydroxybenzaldehydes, including derivatives like 2-Ethyl-4-hydroxybenzaldehyde, have focused on their radical scavenging activity. Computational methods like DFT have been used to understand their efficiency as antioxidants, which is crucial for selecting efficient antioxidants in food and pharmaceutical industries (Nenadis & Tsimidou, 2012).
Safety And Hazards
Future Directions
While specific future directions for 2-Ethyl-4-hydroxybenzaldehyde were not found in the search results, it’s worth noting that related compounds like pyrano [2,3-c]pyrazole derivatives have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . This suggests potential future research directions in exploring the biological activities of 2-Ethyl-4-hydroxybenzaldehyde and its derivatives.
properties
IUPAC Name |
2-ethyl-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHONMDAFARLXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665358 | |
Record name | 2-Ethyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-hydroxybenzaldehyde | |
CAS RN |
532967-00-3 | |
Record name | 2-Ethyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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